An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)pentan-1-amine Hydrochloride: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)pentan-1-amine Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride, a compound of interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is not abundant, this document extrapolates its chemical properties, proposes a detailed synthetic route, and discusses its potential pharmacological relevance based on established data from structurally similar compounds. The inclusion of a 2,4-difluorophenyl moiety is a key structural feature often associated with enhanced pharmacokinetic and pharmacodynamic properties in therapeutic agents. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and related compounds.
Introduction: The Significance of Fluorinated Phenylalkylamines
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science. The 2,4-difluorophenyl group, in particular, is a bioisostere for various functional groups and can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this moiety is coupled with an alkylamine chain, as in the case of 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride, it creates a chemical scaffold with considerable potential for biological activity.
The amine functional group provides a handle for further chemical modification and is often crucial for interactions with biological receptors. The pentyl chain contributes to the molecule's overall lipophilicity, which can be a critical determinant of its pharmacokinetic profile. This guide will delve into the specifics of this chemical structure, offering insights into its synthesis, characterization, and potential applications.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride consists of a pentanamine backbone with a 2,4-difluorophenyl group attached to the first carbon of the pentyl chain. The amine group is protonated to form the hydrochloride salt, which typically enhances the compound's stability and water solubility.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₁H₁₆Cl F₂N | Based on the constituent atoms. |
| Molecular Weight | 235.70 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form increases polarity and solubility in protic solvents. |
| pKa (of the amine) | ~9-10 | Estimated based on similar primary benzylic amines. |
Proposed Synthesis Protocol
Experimental Workflow: Reductive Amination
Caption: Proposed synthetic workflow for 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride.
Detailed Step-by-Step Methodology:
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Imine Formation:
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To a solution of 2,4-difluorophenyl pentyl ketone (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).
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Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction to the Amine:
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
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Work-up and Extraction:
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude free amine.
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Purification of the Free Amine:
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Hydrochloride Salt Formation:
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Dissolve the purified free amine in a minimal amount of diethyl ether.
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Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride.
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Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques. Below are the expected spectral characteristics based on the proposed structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 2,4-difluorophenyl region (δ 7.0-7.5 ppm). A multiplet for the benzylic proton (CH-N) around δ 4.0-4.5 ppm. Aliphatic protons of the pentyl chain will appear as multiplets in the upfield region (δ 0.8-2.0 ppm). The amine protons may appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons, with the fluorine-substituted carbons showing characteristic splitting patterns. The benzylic carbon (C-N) signal around δ 50-60 ppm. Aliphatic carbons of the pentyl chain in the δ 10-40 ppm range. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the molecular ion of the free amine [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the amine group (around 3300-3400 cm⁻¹). C-F stretching vibrations in the aromatic region (around 1100-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |
Potential Applications and Pharmacological Relevance
The 2,4-difluorophenyl moiety is present in a number of approved and investigational drugs, imparting beneficial properties such as improved metabolic stability and enhanced binding to target proteins.[1]
Potential Therapeutic Areas:
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Antifungal Agents: The 2,4-difluorophenyl group is a key component of several azole antifungal drugs, such as fluconazole.[1] These drugs inhibit the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] It is plausible that 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride could serve as a scaffold for novel antifungal agents.
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Anticancer Agents: Certain compounds containing the 2,4-difluorophenyl moiety have demonstrated potent anticancer activity. For instance, some sulfonamide derivatives with this group are inhibitors of the B-Raf(V600E) kinase, a key target in melanoma.[1]
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Central Nervous System (CNS) Agents: The lipophilicity of the pentyl chain combined with the 2,4-difluorophenyl group suggests that this compound may cross the blood-brain barrier. Structurally related phenylalkylamines are known to have activity as antidepressants, anxiolytics, and antipsychotics.[2][3]
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Analgesics: The 2,4-difluorophenyl group is also found in the non-steroidal anti-inflammatory drug (NSAID) diflunisal, which has potent analgesic activity.[4]
Caption: Potential therapeutic applications of 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride.
Safety and Handling
Based on safety data for structurally similar compounds, 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride should be handled with care in a laboratory setting.[5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Toxicity: While specific toxicity data is unavailable, related compounds are known to be irritants and may be harmful if swallowed or inhaled.
Conclusion
1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride represents a promising chemical scaffold for the development of new therapeutic agents. Although direct experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications. The insights derived from structurally related compounds strongly suggest that this molecule warrants further investigation by researchers in the fields of medicinal chemistry and drug discovery. The proposed synthetic route is robust and should be readily adaptable in a standard organic chemistry laboratory, paving the way for the generation of this compound for further biological evaluation.
References
- Winter, C. A., Kling, P. J., & Tocco, D. J. (1979). Analgesic activity of diflunisal [MK-647; 5-(2,4-difluorophenyl)salicylic acid] in rats with hyperalgesia induced by Freund's adjuvant. Journal of Pharmacology and Experimental Therapeutics, 211(3), 678–685.
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ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]
